

Application Notes and Protocols for Grignard Reactions Using 1-Iodo-2-butene

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Compound of Interest

Compound Name: 1-Iodo-2-butene

Cat. No.: B3275544

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Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of organomagnesium halides to electrophilic substrates. The use of allylic halides, such as **1-iodo-2-butene**, provides a pathway to synthesize homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceutical agents.

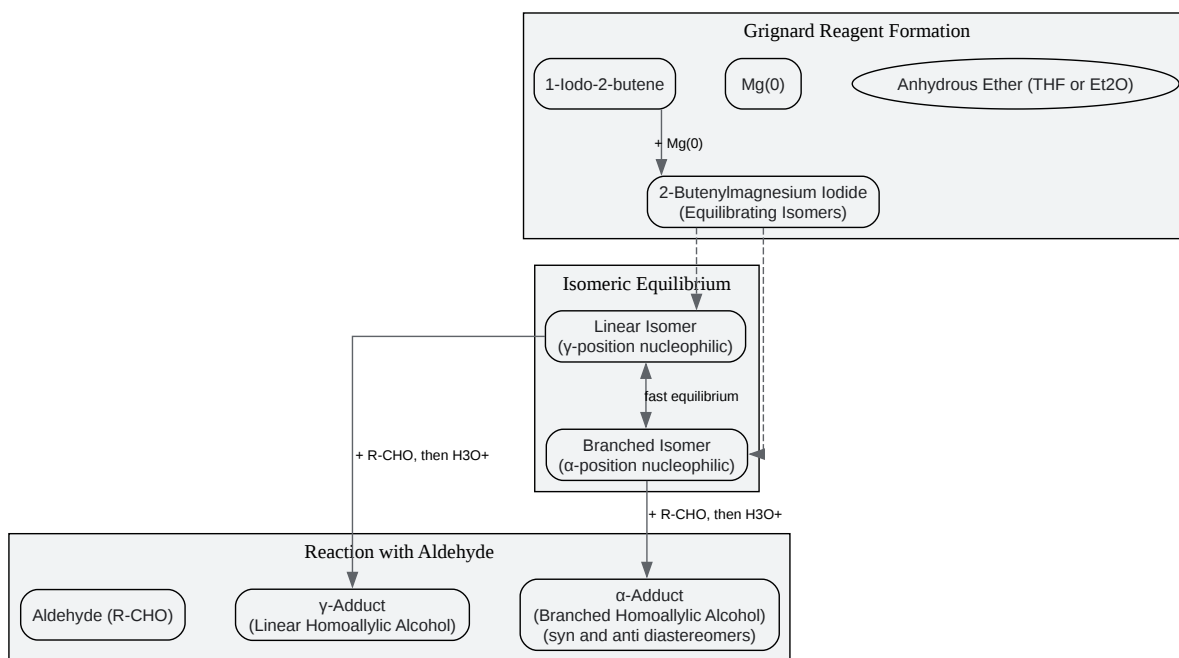
The Grignard reagent derived from **1-iodo-2-butene**, commonly known as a crotyl or 2-butenyl Grignard reagent, presents unique reactivity challenges and opportunities. It exists as a dynamic equilibrium of two isomeric forms: the linear (or γ) form, (E/Z)-1-methylpropenylmagnesium iodide, and the branched (or α) form, 3-buten-2-ylmagnesium iodide. This equilibrium significantly influences the regioselectivity and stereoselectivity of its reactions with electrophiles, particularly carbonyl compounds. These application notes provide a detailed overview of the critical conditions, expected outcomes, and experimental protocols for utilizing **1-iodo-2-butene** in Grignard reactions.

Core Principles and Reaction Pathway

The reaction begins with the formation of the Grignard reagent by the oxidative addition of magnesium metal to **1-iodo-2-butene** in an ethereal solvent. Once formed, the 2-butenylmagnesium iodide exists in a rapid equilibrium between its linear and branched

isomers. The reaction with an aldehyde typically proceeds through a six-membered cyclic transition state, leading to two potential products: a branched-chain homoallylic alcohol (the α -adduct) and a linear-chain homoallylic alcohol (the γ -adduct). Generally, the reaction with aldehydes favors the formation of the α -adduct. The subsequent diastereoselectivity (syn vs. anti) of the α -adduct is often low with Grignard reagents due to their high reactivity.^[1]

Reaction Pathway and Isomeric Equilibrium



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References

- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
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